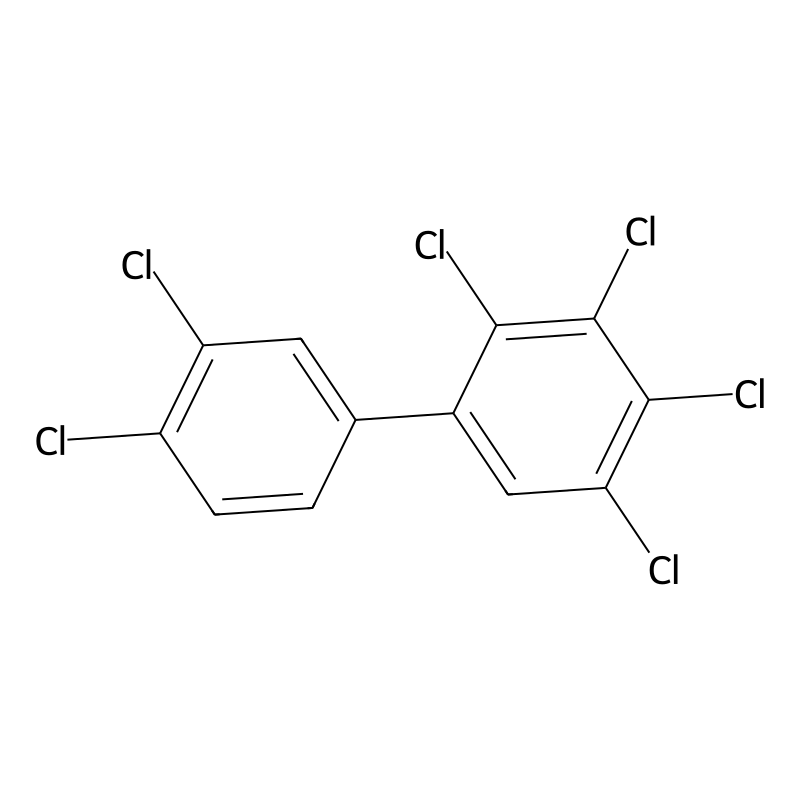

2,3,3',4,4',5-Hexachlorobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Effects on Lipid Metabolism and Nonalcoholic Fatty Liver Disease (NAFLD): Recent research suggests PCB 156 may contribute to the development of NAFLD. A 2020 study investigated this link in mice. The study found that PCB 156 exposure increased fat accumulation in the liver and disrupted genes involved in lipid metabolism, both in mice fed a regular diet and those fed a high-fat diet, which is known to promote NAFLD []. This suggests that PCB 156 exposure may worsen NAFLD and potentially contribute to its development even without dietary risk factors.

Toxicity Compared to Other Chemicals: Some studies have compared the toxicity of PCB 156 to other related compounds. For instance, a 1994 study assessed the relative toxicity of PCB 156 compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in rats []. The findings suggest that PCB 156 may have some similar toxic effects to TCDD, but may be less potent overall.

2,3,3',4,4',5-Hexachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic compounds characterized by the presence of multiple chlorine atoms attached to biphenyl. This compound has the molecular formula and is known for its stability and persistence in the environment. It appears as a light yellow, soft, sticky resin with a melting point around 150 °C and a boiling point ranging from 385 to 420 °C. The compound is recognized for its potential to bioaccumulate in living organisms and its associated toxicological effects .

The biological activity of 2,3,3',4,4',5-Hexachlorobiphenyl is significant due to its endocrine-disrupting properties. It has been shown to interact with hormone receptors, particularly estrogen receptors, potentially leading to altered hormone levels and reproductive issues in wildlife and humans . Studies have indicated that exposure to this compound can affect neurological functions and promote tumor growth through mechanisms involving oxidative stress and disruption of cellular communication pathways .

The synthesis of 2,3,3',4,4',5-Hexachlorobiphenyl typically involves chlorination of biphenyl under controlled conditions. One common method is through the Ullmann reaction, where biphenyl is reacted with chlorine in the presence of a catalyst such as copper at elevated temperatures (around 230 °C) . This method allows for selective chlorination at specific positions on the biphenyl structure.

Research on interaction studies involving 2,3,3',4,4',5-Hexachlorobiphenyl has focused on its effects on cellular systems and ecological impacts. For instance, studies have shown that exposure can lead to alterations in enzyme activities related to detoxification processes (e.g., cytochrome P450 enzymes) and increased oxidative stress markers . These interactions highlight the compound's potential for causing long-term ecological damage and health risks.

2,3,3',4,4',5-Hexachlorobiphenyl shares structural similarities with other hexachlorobiphenyl compounds. Below is a comparison with some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2',3,3',4,4'-Hexachlorobiphenyl | C₁₂H₄Cl₆ | Used as dielectric fluid; less toxic than some congeners |

| 2,2',4,4',5,5'-Hexachlorobiphenyl | C₁₂H₄Cl₆ | Known for higher bioaccumulation potential |

| 2,2',3,3',5,5'-Hexachlorobiphenyl | C₁₂H₄Cl₆ | Exhibits significant endocrine-disrupting effects |

Each compound exhibits unique properties based on their chlorine substitution patterns. The arrangement of chlorine atoms influences their biological activity and environmental persistence.

XLogP3

LogP

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard